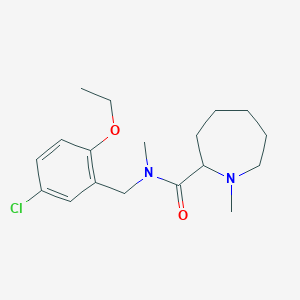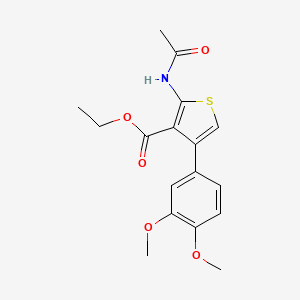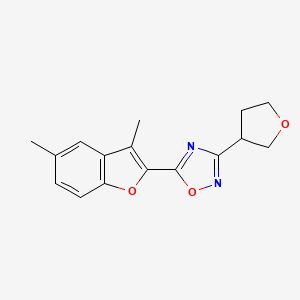![molecular formula C11H12N2O2S B5663747 5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5663747.png)
5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyrimidin-4-ones, including 5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one, represent an important class of compounds with diverse pharmacological significance. They have been explored for various biological activities and synthetic pathways.
Synthesis Analysis
- One-step synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones has been reported through a catalytic four-component reaction, simplifying the previously complex synthesis process (Shi et al., 2018).
- Another synthesis pathway involves the condensation of dimethyl- and various methylene-substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes and furfural in the presence of NaOH (Elmuradov et al., 2011).
Molecular Structure Analysis
- Quantum chemical studies have provided insights into the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones, including the mechanisms of ipso-substitution of methyl group by nitro group, which are crucial for understanding their molecular properties (Mamarahmonov et al., 2014).
Chemical Reactions and Properties
- Thieno[2,3-d]pyrimidin-4-ones undergo various chemical reactions, including S-alkylation under phase transfer conditions, demonstrating their reactivity and potential for chemical modification (Dave & Patel, 2001).
Propiedades
IUPAC Name |
5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6(14)4-13-5-12-10-9(11(13)15)7(2)8(3)16-10/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAJHXLTOGEAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-biphenylyloxy)ethyl]-1H-imidazole](/img/structure/B5663676.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methylimidazolidin-2-one](/img/structure/B5663683.png)
![2-[(3,3-diphenylpiperidin-1-yl)methyl]pyrimidine](/img/structure/B5663691.png)
![5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B5663697.png)


![2-[(2-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5663717.png)
![6H-benzimidazo[1',2':3,4]pyrimido[1,6-a]benzimidazole-6,13-dione](/img/structure/B5663737.png)



![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5663772.png)